molecular formula C11H12N2O3 B12903794 N-(2-oxooxazolidin-3-yl)-N-phenylacetamide

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide

Cat. No.: B12903794
M. Wt: 220.22 g/mol
InChI Key: IYFCIBATKOZEJK-UHFFFAOYSA-N
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Description

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide: is a chemical compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities, including antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the phenylacetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl ring or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazolidinone ring.

Mechanism of Action

The mechanism of action of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its phenylacetamide moiety may also contribute to its unique interactions with biological targets.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(2-oxo-1,3-oxazolidin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C11H12N2O3/c1-9(14)13(10-5-3-2-4-6-10)12-7-8-16-11(12)15/h2-6H,7-8H2,1H3

InChI Key

IYFCIBATKOZEJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N2CCOC2=O

Origin of Product

United States

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